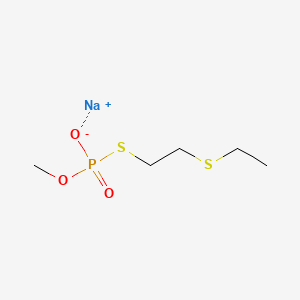
1-(Piperidin-1-yl)hexa-3,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)hexa-3,4-dien-1-one is an organic compound that features a piperidine ring attached to a hexa-3,4-dien-1-one moiety. This compound is of interest due to its unique structure, which includes both a piperidine ring and a conjugated diene system. These structural features make it a valuable subject for research in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one typically involves the reaction of piperidine with a suitable precursor that contains the hexa-3,4-dien-1-one moiety. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with a halogenated hexa-3,4-dien-1-one under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-1-yl)hexa-3,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the conjugated diene system into a more saturated form.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)hexa-3,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The conjugated diene system may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-1-yl)deca-2,4-dien-1-one: Similar structure but with a longer carbon chain.
1-(Piperidin-1-yl)hexadeca-2,4-dien-1-one: Similar structure with an even longer carbon chain.
1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Another similar compound with a long carbon chain.
Uniqueness
1-(Piperidin-1-yl)hexa-3,4-dien-1-one is unique due to its specific carbon chain length and the presence of a conjugated diene system, which imparts distinct chemical and biological properties compared to its longer-chain analogs.
Propriétés
Numéro CAS |
88855-26-9 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
InChI |
InChI=1S/C11H17NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2,5H,4,6-10H2,1H3 |
Clé InChI |
XKFPJGZQKSJDFN-UHFFFAOYSA-N |
SMILES canonique |
CC=C=CCC(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)




![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)


![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)

![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
